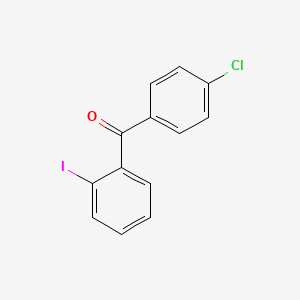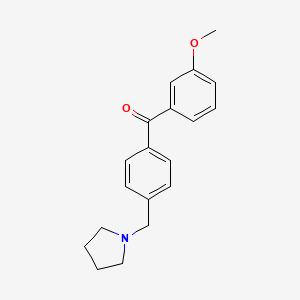
2-(4-metil-1H-pirazola-1-il)propan-1-amina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Síntesis de Complejos de Platino (II)
El compuesto se puede utilizar en la síntesis de complejos de platino (II). Por ejemplo, se utilizó en la síntesis de un compuesto de título a través de la reacción de un pirazol con sustitución arilo con tetracloroplatinato de potasio . El complejo sintetizado exhibe fluorescencia verde con un máximo a 514 nm .
Materiales de Diodo Orgánico Emisor de Luz (OLED)
Los complejos de platino (II) sintetizados utilizando este compuesto se pueden utilizar como materiales de diodo orgánico emisor de luz (OLED) . Las propiedades fotofísicas y fotoquímicas de estos complejos dependen en gran medida del tipo de ligandos coordinantes .
Actividad Antileishmanial
Algunos compuestos sintetizados utilizando este compuesto han mostrado perfiles activos contra Leishmania infantum y Leishmania amazonensis . El perfil de dos compuestos contra L. infantum fue similar al de la pentamidina, pero con menor citotoxicidad .
Actividad Antimalárica
Los compuestos objetivo sintetizados utilizando este compuesto han mostrado mejores efectos de inhibición contra Plasmodium berghei . Dos compuestos provocaron una supresión del 70,2% y el 90,4%, respectivamente .
Desarrollo de Medicamentos
El imidazol, una parte heterocíclica de cinco miembros que posee tres átomos de carbono, dos de nitrógeno, cuatro de hidrógeno y dos dobles enlaces, es un sinton importante en el desarrollo de nuevos medicamentos . Los derivados de 1, 3-diazol muestran diferentes actividades biológicas como antibacterial, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica .
Direcciones Futuras
The future directions for research on “2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in the development of new drugs .
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that compounds with a pyrazole moiety can interact with their targets in various ways, leading to different biological effects . For instance, some pyrazole derivatives have shown potent antileishmanial activity by interacting with Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme in the folate pathway .
Biochemical Pathways
For example, some pyrazole derivatives have been shown to inhibit the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .
Result of Action
Similar compounds with a pyrazole moiety have been reported to exhibit a wide range of biological effects, depending on their specific targets and mode of action .
Análisis Bioquímico
Biochemical Properties
2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cell signaling, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy and altered cellular responses .
Dosage Effects in Animal Models
The effects of 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may occur, including cellular damage and altered physiological functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell . For example, the compound can inhibit or activate specific metabolic enzymes, thereby altering the flow of metabolites through different pathways . These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its overall efficacy in different biological contexts .
Subcellular Localization
The subcellular localization of 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
2-(4-methylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-4-9-10(5-6)7(2)3-8/h4-5,7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDWQGZKSJTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649477 | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170137-51-5 | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


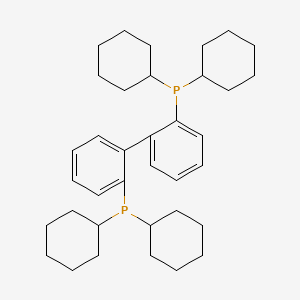

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1604335.png)

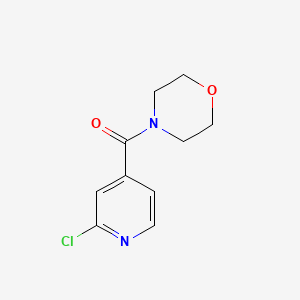
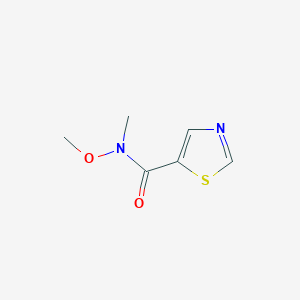
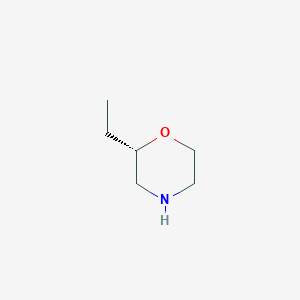



![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)
